molecular formula C20H15FO B14445191 Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- CAS No. 78971-92-3

Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl-

Cat. No.: B14445191
CAS No.: 78971-92-3
M. Wt: 290.3 g/mol
InChI Key: XWCJLBRXSGTDSS-UHFFFAOYSA-N
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Description

Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes a benz(a)anthracene core substituted with a methanol group at the 12th position, a fluorine atom at the 2nd position, and a methyl group at the 7th position. Polycyclic aromatic hydrocarbons are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation of benz(a)anthracene with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chlorideThe fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer activity, due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential mutagenic or carcinogenic effects. It can also interact with enzymes, altering their activity and affecting cellular processes. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound without the methanol, fluorine, and methyl substituents.

    7,12-Dimethylbenz(a)anthracene: A similar compound with two methyl groups at the 7th and 12th positions.

    7-Methylbenz(a)anthracene: A compound with a single methyl group at the 7th position.

Uniqueness

Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its solubility and reactivity, while the fluorine atom increases its stability and ability to form strong interactions with biological targets. The methyl group at the 7th position further modifies its chemical behavior, making it a valuable compound for various research applications .

Properties

CAS No.

78971-92-3

Molecular Formula

C20H15FO

Molecular Weight

290.3 g/mol

IUPAC Name

(2-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol

InChI

InChI=1S/C20H15FO/c1-12-15-4-2-3-5-17(15)19(11-22)20-16(12)9-7-13-6-8-14(21)10-18(13)20/h2-10,22H,11H2,1H3

InChI Key

XWCJLBRXSGTDSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=C(C=C3)F

Origin of Product

United States

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